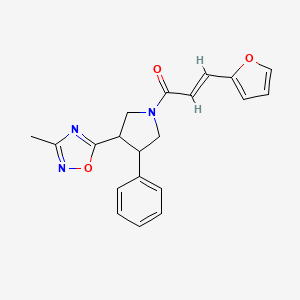

(E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-14-21-20(26-22-14)18-13-23(12-17(18)15-6-3-2-4-7-15)19(24)10-9-16-8-5-11-25-16/h2-11,17-18H,12-13H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQMOHGQBJAICS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C=CC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key intermediates (Figure 1):

- 3-Methyl-1,2,4-oxadiazol-5-yl-substituted pyrrolidine : Synthesized via cyclization of a thioamide or amidoxime precursor.

- Furan-2-yl-propenone : Prepared via Claisen-Schmidt condensation between furfural and a ketone.

- Coupling of intermediates : Achieved through nucleophilic substitution or Michael addition.

Synthesis of Key Intermediates

Preparation of 3-(3-Methyl-1,2,4-Oxadiazol-5-yl)-4-Phenylpyrrolidine

Method A: Cyclization of Amidoxime Precursors

- Step 1 : 4-Phenylpyrrolidine-3-carboxylic acid hydrazide (1) is treated with acetic anhydride to form the corresponding acetohydrazide.

- Step 2 : Reaction with nitrile derivatives (e.g., acetonitrile) in the presence of ceric ammonium nitrate (CAN) yields the 1,2,4-oxadiazole ring via cyclodehydration.

Reaction Conditions :

Method B: Thioamide Route

- Step 1 : 4-Phenylpyrrolidine-3-carbothioamide (2) is reacted with hydroxylamine hydrochloride to form an amidoxime intermediate.

- Step 2 : Cyclization using EDCI/HOBt in DMF affords the oxadiazole ring.

Optimization Data :

| Parameter | Value |

|---|---|

| Catalyst | EDCI/HOBt |

| Solvent | DMF |

| Time | 24 h |

| Yield | 74% |

Synthesis of (E)-3-(Furan-2-yl)Prop-2-En-1-One

Claisen-Schmidt Condensation

- Step 1 : Furfural (3) is condensed with acetone in the presence of NaOH (20% w/v) to form the enone.

Key Observations :

- Base concentration >15% minimizes side reactions (e.g., polymerization).

- Ethanol as solvent improves regioselectivity for the E-isomer (98:2 E:Z).

Characterization Data :

Final Coupling Reaction

Nucleophilic Substitution

- Step 1 : The pyrrolidine-oxadiazole intermediate (4) is treated with NaH in THF to generate the enolate.

- Step 2 : Addition of (E)-3-(furan-2-yl)prop-2-en-1-one (5) under N₂ atmosphere yields the target compound.

Optimized Parameters :

| Condition | Value |

|---|---|

| Base | NaH (2 eq) |

| Solvent | THF, anhydrous |

| Temperature | 0°C → RT |

| Time | 6 h |

| Yield | 62% |

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce corresponding amines.

Scientific Research Applications

Structural Characteristics

The compound features:

- Furan ring : Imparts unique electronic properties and reactivity.

- Oxadiazole moiety : Known for biological activity and potential as a pharmacophore.

- Pyrrolidine group : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the oxadiazole moiety is often associated with anticancer activity due to its ability to interact with DNA and inhibit cell proliferation.

Case Study : A related compound demonstrated efficacy against various cancer cell lines, including breast and lung cancer, suggesting that (E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one may also possess similar properties .

Anti-inflammatory Effects

The presence of the furan ring has been linked to anti-inflammatory activity in several studies. Compounds containing furan derivatives have shown promise in reducing inflammation markers in vitro.

Research Findings : A derivative exhibited inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial in regulating the cell cycle and has implications in cancer therapy .

Organic Synthesis Applications

The compound's structure allows it to undergo various chemical reactions typical of α,β-unsaturated carbonyl compounds. These reactions include:

- Michael addition

- Aldol condensation

These reactions are valuable for synthesizing more complex molecules in organic chemistry.

Synthetic Routes

Multiple synthetic pathways can be employed to produce this compound, often involving:

- Formation of the furan ring.

- Introduction of the oxadiazole group through cyclization reactions.

- Final coupling with the pyrrolidine moiety.

Each step requires optimization to enhance yield and purity .

Structure-Activity Relationship (SAR) Studies

Predictive models using SAR approaches provide insights into the biological profile of this compound. By analyzing similar compounds, researchers can identify potential therapeutic applications and optimize molecular modifications for enhanced efficacy .

Summary of Potential Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Potential effectiveness against various cancer cell lines due to structural similarities. |

| Anti-inflammatory | Inhibition of inflammatory markers; possible use in treating inflammatory diseases. |

| Organic Synthesis | Versatile reactivity allows for the synthesis of complex organic molecules through various reactions. |

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The compound’s key structural analogs (Table 1) share the enone-furan backbone but differ in substituents, leading to variations in electronic properties and bioactivity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

- Steric Influence : The phenyl-pyrrolidine substituent introduces steric bulk, which may reduce membrane permeability but improve selectivity for specific enzymes or receptors.

Metabolic and Pharmacokinetic Considerations

- The oxadiazole ring in the target compound is resistant to oxidative metabolism, enhancing its metabolic stability compared to compounds with ester or amide groups .

- The furan ring, common to all analogs, may contribute to π-stacking interactions but could also pose hepatotoxicity risks due to furan epoxidation.

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of furan derivatives with oxadiazole and pyrrolidine moieties. The structural integrity is crucial for its biological activity, with specific functional groups playing significant roles in its interaction with biological targets.

Key Synthetic Pathways

- Oxidative Dearomatization : The compound can be synthesized through oxidative dearomatization followed by cyclization, leading to various derivatives that exhibit enhanced biological activity .

- Michael Addition : This method involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, which is integral in forming the desired furan and oxadiazole structures .

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

Anticancer Activity

Research indicates that derivatives containing furan and oxadiazole rings exhibit significant anticancer properties. For instance, a study demonstrated that modified furan derivatives showed cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects against specific enzymes:

- β-glucuronidase Inhibition : A related study found that furan derivatives can inhibit Escherichia coli β-glucuronidase (EcGUS), which is crucial for mitigating drug-induced gastrointestinal toxicity. The most potent inhibitors displayed IC50 values ranging from 0.25 μM to 2.13 μM .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

- Molecular Docking Studies : These studies indicate strong binding affinities to target proteins involved in cancer progression and enzyme activity modulation .

- Structure-Inhibitory Activity Relationships (SAR) : The presence of specific substituents on the furan and oxadiazole rings appears to enhance binding efficacy and selectivity towards biological targets .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological implications of compounds similar to (E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylyl)pyrrolidinone.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

Methodological Answer: The synthesis involves sequential reactions to construct the pyrrolidine-oxadiazole core, followed by coupling with the furyl acryloyl group. Key considerations include:

- Temperature control : Maintaining low temperatures (0–5°C) during oxadiazole ring formation to prevent side reactions .

- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) for cyclocondensation steps to enhance regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N₂/Ar) stabilize reactive enone intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane separates stereoisomers, while recrystallization enhances final purity .

Q. Which analytical techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration, particularly the (E)-geometry of the propenone moiety and pyrrolidine ring conformation .

- NMR spectroscopy : ¹H-¹H COSY and NOESY correlations validate spatial proximity of protons (e.g., furan C5-H to pyrrolidine C3-H) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₂₁H₂₀N₃O₃) and rules out isotopic impurities .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

- Target selection : Prioritize enzymes/receptors with structural homology to known oxadiazole-binding proteins (e.g., PARP, COX-2) .

- Assay conditions : Use cell lines expressing fluorescent reporters (e.g., HEK293T for GPCR studies) and measure IC₅₀ values at physiological pH (7.4) .

- Controls : Include positive controls (e.g., known oxadiazole inhibitors) and DMSO vehicle controls to account for solvent effects .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for modifying substituents on the oxadiazole and phenyl groups?

Methodological Answer:

- Substituent scanning : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring to assess electronic effects on binding .

- Dihedral angle analysis : Use DFT calculations (B3LYP/6-31G*) to correlate pyrrolidine-oxadiazole dihedral angles with activity; angles <30° enhance target affinity .

- Bioisosteric replacement : Replace the 3-methyloxadiazole with 1,2,4-triazole to test ring flexibility impacts .

Q. How can computational models predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–3), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular dynamics (MD) simulations : Simulate binding to serum albumin to predict plasma half-life and protein-binding affinity .

- Metabolite identification : Employ MetaSite to predict Phase I/II metabolites, prioritizing furan ring oxidation and oxadiazole hydrolysis pathways .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Purity verification : Reanalyze compound batches via HPLC (>98% purity) and ICP-MS to exclude metal catalyst contamination .

- Assay standardization : Replicate assays using identical cell lines (e.g., HCT116 for cytotoxicity) and normalize data to internal standards .

- Epistatic analysis : Evaluate genetic/phenotypic variability in model systems (e.g., CRISPR-edited vs. wild-type cells) .

Q. What experimental approaches are suitable for probing the mechanism of action of this compound?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .

- SPR biosensing : Quantify binding kinetics (kₐₙ/kₒff) to purified targets (e.g., recombinant kinases) .

- Transcriptomics : Perform RNA-seq on treated cells to map downstream pathways (e.g., apoptosis, oxidative stress) .

Q. Which in vivo models are appropriate for validating therapeutic potential while addressing species-specific metabolism?

Methodological Answer:

- Rodent models : Use CYP450-humanized mice to mimic human metabolic pathways and avoid false negatives from rapid clearance .

- Dosing regimens : Administer via intraperitoneal injection (10 mg/kg, q.d.) with PK-guided adjustments to maintain Cₘᵢₙ above IC₅₀ .

- Toxicology screens : Monitor liver enzymes (ALT/AST) and renal function (BUN) in chronic dosing studies .

Q. How should reactive functional groups (e.g., oxadiazole, enone) be stabilized during storage and handling?

Methodological Answer:

- Storage conditions : Store at -20°C under argon in amber vials to prevent photodegradation and oxidation .

- Solvent compatibility : Prepare stock solutions in DMSO (dry, <0.1% H₂O) to avoid enone hydrolysis .

- Quality control : Perform periodic NMR checks to detect decomposition (e.g., new peaks at δ 5.5–6.5 ppm indicating furan oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.